

Spectroscopic Characterization of N-(3-acetylphenyl)nicotinamide: A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(3-acetylphenyl)nicotinamide
CAS No.:	329222-95-9
Cat. No.:	B1269385

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This technical guide provides an in-depth analysis of the spectroscopic data for **N-(3-acetylphenyl)nicotinamide**, a compound of interest in medicinal chemistry and drug development. The elucidation of its molecular structure through various spectroscopic techniques is crucial for its identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide will provide a thorough interpretation based on established principles and data from analogous structures.

Molecular Structure and Significance

N-(3-acetylphenyl)nicotinamide (C₁₄H₁₂N₂O₂) is a derivative of nicotinamide, a form of vitamin B3.^{[1][2]} Nicotinamide-based compounds have garnered significant attention for their potential therapeutic properties, including anti-inflammatory and antitumor activities.^{[1][3]} The title compound incorporates an acetylphenyl group, which can influence its biological activity and pharmacokinetic properties. Accurate spectroscopic characterization is a prerequisite for any further investigation into its medicinal potential.

Figure 1: Molecular Structure of **N-(3-acetylphenyl)nicotinamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(3-acetylphenyl)nicotinamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **N-(3-acetylphenyl)nicotinamide** in DMSO- d_6 is summarized in Table 1. The chemical shifts are estimated based on the analysis of similar structures and standard chemical shift tables.^{[4][5][6]}

Table 1: Predicted ^1H NMR Data for **N-(3-acetylphenyl)nicotinamide**.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	Amide N-H
~9.1	d	1H	Pyridine C2-H
~8.8	dd	1H	Pyridine C6-H
~8.3	dt	1H	Pyridine C4-H
~8.2	t	1H	Phenyl C2'-H
~7.9	ddd	1H	Phenyl C6'-H
~7.6	t	1H	Phenyl C5'-H
~7.5	ddd	1H	Phenyl C4'-H
~7.5	dd	1H	Pyridine C5-H
~2.6	s	3H	Acetyl CH ₃

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of **N-(3-acetylphenyl)nicotinamide** is presented in Table 2. These estimations are based on established substituent effects on aromatic systems.^{[7][8]}

Table 2: Predicted ¹³C NMR Data for **N-(3-acetylphenyl)nicotinamide**.

Chemical Shift (δ , ppm)	Assignment
~198	Acetyl C=O
~165	Amide C=O
~153	Pyridine C2
~149	Pyridine C6
~139	Phenyl C1'
~137	Phenyl C3'
~135	Pyridine C4
~130	Pyridine C3
~129	Phenyl C5'
~126	Phenyl C6'
~124	Pyridine C5
~123	Phenyl C4'
~119	Phenyl C2'
~27	Acetyl CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

- **Background Correction:** A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for **N-(3-acetylphenyl)nicotinamide** are listed in Table 3. These predictions are based on well-established correlation tables for organic compounds.^{[9][10][11]}

Table 3: Predicted IR Absorption Bands for **N-(3-acetylphenyl)nicotinamide**.

Frequency (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~3100-3000	Medium-Weak	C-H stretch (aromatic)
~1680	Strong	C=O stretch (acetyl ketone)
~1660	Strong	C=O stretch (amide I)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic rings)
~1540	Medium	N-H bend (amide II)
~1360	Medium	C-H bend (methyl)
~1250	Strong	C-N stretch (amide)
~800-700	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI)-MS

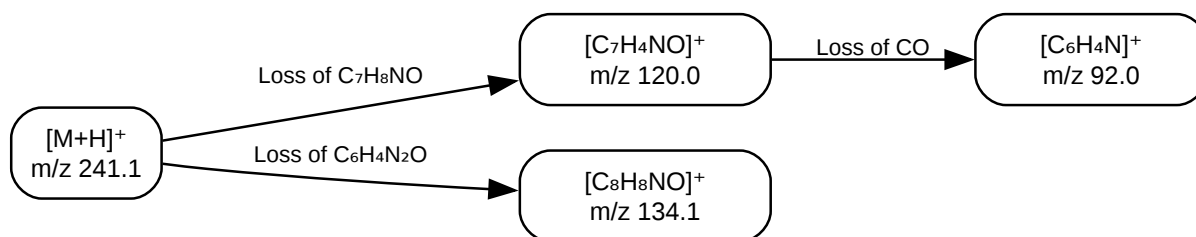
- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[12]

Predicted Mass Spectrum

The molecular formula of **N-(3-acetylphenyl)nicotinamide** is $C_{14}H_{12}N_2O_2$, with a monoisotopic mass of 240.09 g/mol .[13] The ESI-MS spectrum is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 241.1. Other adducts such as $[M+Na]^+$ at m/z 263.1 may also be observed.

The fragmentation of the molecule under MS/MS conditions can provide further structural information. A plausible fragmentation pathway is depicted in Figure 2.



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Figure 2: Proposed ESI-MS/MS Fragmentation Pathway for **N-(3-acetylphenyl)nicotinamide**.

Table 4: Predicted Key Mass Fragments for **N-(3-acetylphenyl)nicotinamide**.

m/z	Proposed Fragment
241.1	$[M+H]^+$
134.1	$[CH_3COC_6H_4NH]^+$
120.0	$[C_5H_4NCO]^+$
92.0	$[C_5H_4NH]^+$

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N-(3-acetylphenyl)nicotinamide**. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for the characterization of this and related compounds. While the presented data is based on theoretical predictions and analysis of analogous structures, it serves as a valuable resource for researchers in the field. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

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